

Spectroscopic Characterization of Pyrimidine-4-carbothioamide Compounds: A Technical Guide

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Compound of Interest

Compound Name: *Pyrimidine-4-carbothioamide*

CAS No.: 88891-74-1

Cat. No.: B1528942

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Introduction: The Scaffold and the Challenge

Pyrimidine-4-carbothioamides represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from antitubercular to anticancer properties. Unlike their amide counterparts, the introduction of the sulfur atom imparts unique electronic properties, lipophilicity profiles, and hydrogen-bonding capabilities.

However, the characterization of these compounds presents a specific set of challenges primarily driven by thione-thiol tautomerism. Accurate structural assignment is not merely an academic exercise; it dictates the compound's interaction with biological targets (e.g., enzyme active sites). This guide provides a rigorous, multi-modal spectroscopic framework to definitively characterize these molecules, distinguishing them from synthetic precursors and determining their dominant tautomeric state.

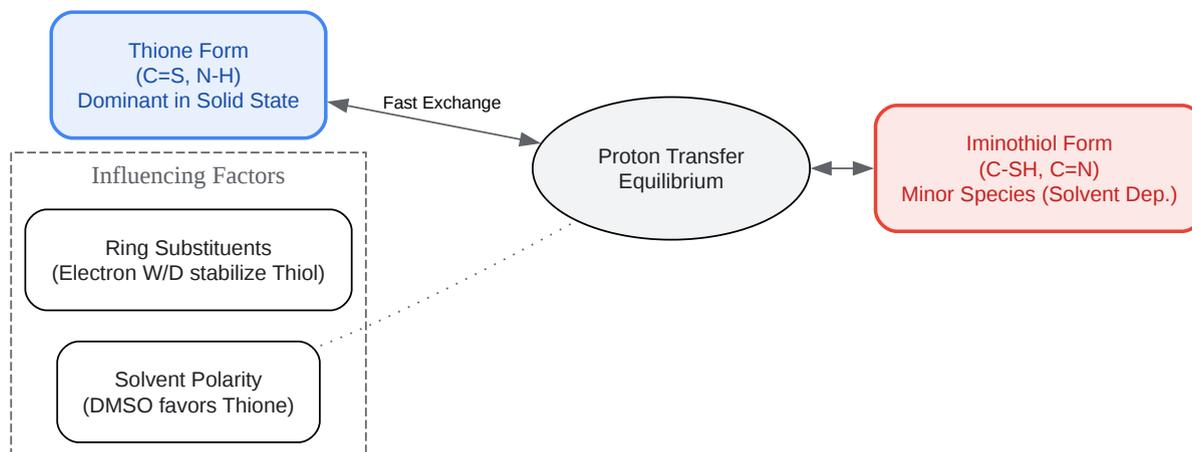
Theoretical Framework: Tautomeric Equilibrium

The core structural ambiguity in **pyrimidine-4-carbothioamides** lies in the equilibrium between the thione (amide-like) and iminothiol (imidol-like) forms.

- Thione Form (A): Characterized by a C=S double bond and an N-H bond. Generally thermodynamically favored in the solid state and polar solvents.

- Iminothiol Form (B): Characterized by a C-S single bond (C-SH) and a C=N double bond. May become relevant in non-polar solvents or specific pH conditions.

Visualization: Tautomeric & Resonance Structures

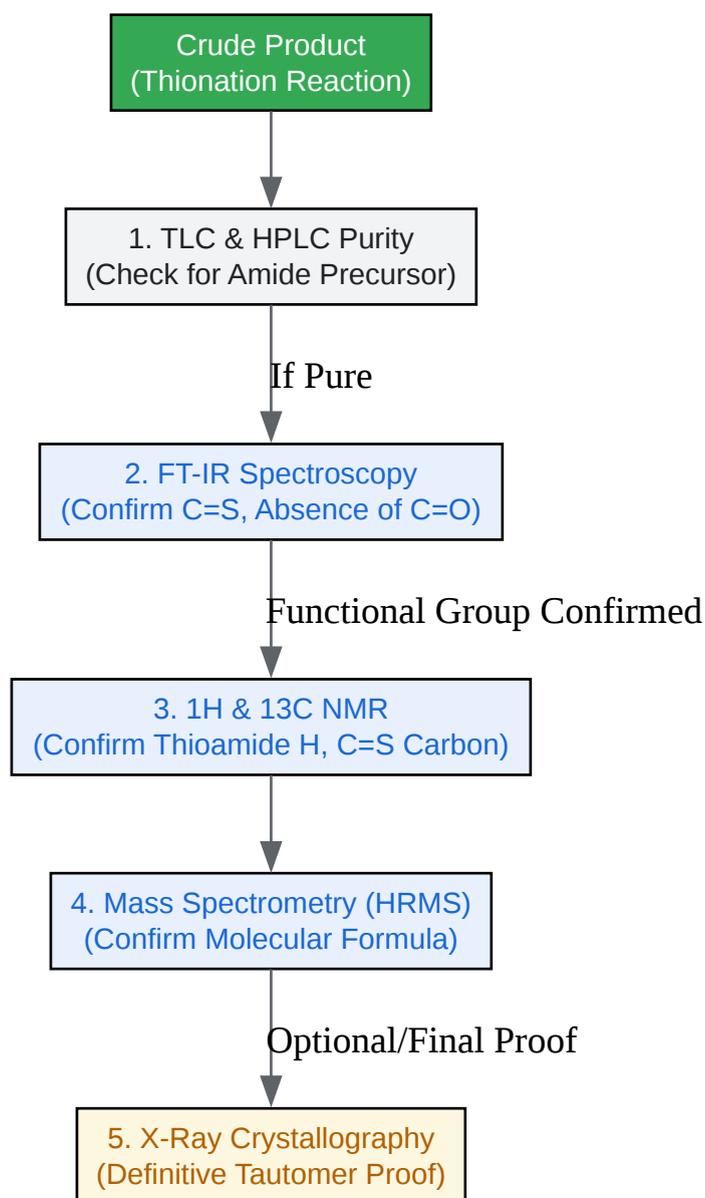


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Figure 1: Tautomeric equilibrium between thione and iminothiol forms in **pyrimidine-4-carbothioamides**.

Experimental Workflow: A Self-Validating Protocol

To ensure high data integrity (E-E-A-T), characterization must follow a logical sequence where each technique validates the previous one.



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Figure 2: Step-by-step spectroscopic characterization workflow.

Detailed Spectroscopic Methodologies

Vibrational Spectroscopy (FT-IR)

FT-IR is the primary screen to confirm the conversion of the amide (C=O) to the thioamide (C=S).

- The Diagnostic Shift: The most critical observation is the disappearance of the strong Amide I band (typically 1650–1690 cm^{-1}) and the appearance of thioamide bands.
- Thioamide Bands: unlike C=O, the C=S stretch is not isolated. It couples with C-N stretching and N-H bending, resulting in "Thioamide Bands" I, II, III, and IV.
 - Thioamide I (Mixed C=N + N-H): $\sim 1300\text{--}1500 \text{ cm}^{-1}$
 - C=S Stretch (Dominant): Often found in the fingerprint region, 1000–1200 cm^{-1} (frequently $\sim 1150 \text{ cm}^{-1}$).
- N-H Stretch: A broad band around 3100–3400 cm^{-1} . If the thiol form were dominant, a weak S-H stretch would appear $\sim 2500\text{--}2600 \text{ cm}^{-1}$ (often absent in solid state).

Nuclear Magnetic Resonance (NMR)

NMR provides the most detailed solution-state structural information. Note that solvent choice (DMSO- d_6 vs. CDCl_3) can influence the tautomeric equilibrium.

- ^1H NMR (Proton):
 - Thioamide Proton (NH): This is the "smoking gun." It appears as a broad singlet very far downfield, typically $\delta 9.0 - 12.0$ ppm. This significant deshielding (compared to amides ~ 8.0 ppm) is due to the anisotropy of the C=S bond and strong hydrogen bonding.
 - Pyrimidine Ring Protons: The H-2, H-5, and H-6 protons appear in the aromatic region ($\delta 7.0 - 9.2$ ppm). H-2 is typically the most deshielded due to the flanking nitrogen atoms.
 - Absence of S-H: The lack of a signal at $\delta 3.0\text{--}4.0$ ppm confirms the absence of the stable thiol tautomer in solution.
- ^{13}C NMR (Carbon):
 - C=S Carbon: The thiocarbonyl carbon is significantly deshielded, appearing at $\delta 180 - 205$ ppm. This is a distinct shift downfield compared to the carbonyl carbon (C=O) of the precursor (typically $\delta 160\text{--}170$ ppm).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

- Isotopic Pattern: Sulfur has a significant ^{34}S isotope (4.2% natural abundance). A distinct M+2 peak is a hallmark of sulfur-containing compounds.
- Fragmentation:
 - Loss of SH/H₂S: A loss of 33 or 34 Da is common.
 - α -Cleavage: Cleavage adjacent to the C=S group.

Data Summary & Interpretation

The following table summarizes the expected spectral values for a generic **Pyrimidine-4-carbothioamide**.

Technique	Parameter	Typical Range / Value	Structural Insight
FT-IR	$\nu(\text{N-H})$	3150 – 3400 cm^{-1}	Primary/Secondary amine stretch.
	$\nu(\text{C=S})$	1050 – 1200 cm^{-1}	Confirmation of thionation.
	$\nu(\text{C=N})$ pyrimidine	1550 – 1600 cm^{-1}	Ring integrity.
^1H NMR	δ (CS-NH)	9.5 – 12.0 ppm (bs)	Thioamide proton (Deshielded).
	δ (H-2 Pyr)	8.8 – 9.2 ppm (s)	Pyrimidine ring proton (flanked by N).
	δ (H-5 Pyr)	7.5 – 8.0 ppm (d)	Pyrimidine ring proton.
^{13}C NMR	δ (C=S)	185 – 205 ppm	Thiocarbonyl carbon.
	δ (C-2 Pyr)	155 – 160 ppm	Ring carbon.
HRMS	$[\text{M}+\text{H}]^+$	Calc. Mass \pm 5 ppm	Elemental composition.
Isotope	M+2 (~4.5%)	Diagnostic for Sulfur presence.	

Note: "bs" = broad singlet, "s" = singlet, "d" = doublet. Values may shift based on substituents at positions 2 and 6.

Case Study: Synthesis & Validation

Scenario: A researcher synthesizes N-phenylpyrimidine-4-carbothioamide from its amide precursor using Lawesson's Reagent.

- Reaction Monitoring: The researcher observes the disappearance of the starting material spot on TLC.

- IR Validation: The isolated yellow solid shows a new strong band at 1145 cm^{-1} (C=S) and the complete loss of the amide band at 1670 cm^{-1} .
- NMR Confirmation: In DMSO- d_6 , a broad singlet appears at 11.8 ppm. This confirms the Thione form is dominant in solution.[1] If the thiol form were present, we would expect a sharper peak upfield or dynamic exchange broadening different from the typical NH broadness.
- Biological Relevance: The compound is screened for antibacterial activity.[2][3] The stability of the thione form is crucial here, as it acts as a hydrogen bond donor/acceptor pair in the active site of the target protein (e.g., interacting with backbone carbonyls).

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